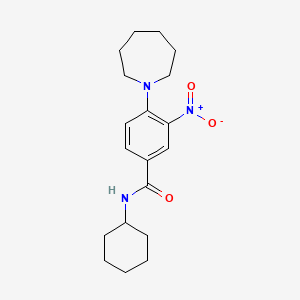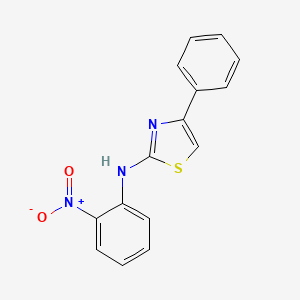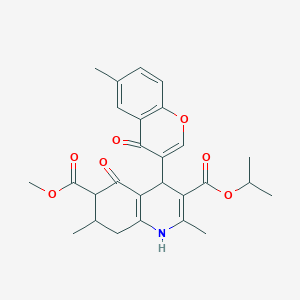![molecular formula C24H33N3OS B4137075 2-(1-adamantyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4137075.png)
2-(1-adamantyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide
Overview
Description
2-(1-adamantyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide, commonly known as APTC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. APTC belongs to the class of thiosemicarbazone compounds and has been studied for its anti-cancer, anti-viral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of APTC involves the inhibition of specific enzymes necessary for the growth and replication of cancer cells and viruses. APTC inhibits ribonucleotide reductase, an enzyme necessary for DNA synthesis, in cancer cells. It also inhibits the viral protease enzyme in HIV and hepatitis C virus, preventing viral replication. APTC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects
APTC has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to inhibit the replication of HIV and hepatitis C virus, preventing the spread of infection. APTC has been shown to inhibit the activity of COX-2, reducing inflammation. In addition, APTC has been shown to have antioxidant properties, reducing oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One advantage of using APTC in lab experiments is its specificity for certain enzymes, making it a useful tool for studying the mechanisms of cancer and viral replication. A limitation of using APTC is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.
Future Directions
For APTC research include exploring its potential as a therapeutic agent for cancer and viral infections. Further studies are needed to determine the optimal dosage and administration route for APTC in clinical settings. Additionally, research is needed to investigate the potential side effects and toxicity of APTC in humans.
Scientific Research Applications
APTC has been studied for its anti-cancer properties, specifically in the treatment of breast cancer, leukemia, and colon cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of ribonucleotide reductase, an enzyme necessary for DNA synthesis. APTC has also been studied for its anti-viral properties, specifically in the treatment of HIV and hepatitis C virus. It has been shown to inhibit the replication of these viruses by targeting the viral protease enzyme. Additionally, APTC has been studied for its anti-inflammatory properties, specifically in the treatment of rheumatoid arthritis.
properties
IUPAC Name |
2-(1-adamantyl)-N-[(2-piperidin-1-ylphenyl)carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3OS/c28-22(16-24-13-17-10-18(14-24)12-19(11-17)15-24)26-23(29)25-20-6-2-3-7-21(20)27-8-4-1-5-9-27/h2-3,6-7,17-19H,1,4-5,8-16H2,(H2,25,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWRNWRSEPCJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4136993.png)
![N-(4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B4136996.png)
![N-{1-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4137009.png)
![2-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]ethanol](/img/structure/B4137013.png)
methanol](/img/structure/B4137014.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1-pyrimidin-2-ylpiperidine-4-carboxamide](/img/structure/B4137016.png)
![N-[4-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4137023.png)

![2-chloro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4137026.png)
![7,7-dimethyl-4-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4137031.png)

![4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4137060.png)

![methyl 4-({[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoyl]oxy}methyl)benzoate](/img/structure/B4137082.png)